
Quinine
描述
Quinine (C₂₀H₂₄N₂O₂) is a naturally occurring alkaloid derived from the bark of Cinchona species, historically used as the primary treatment for malaria . Its structure comprises a quinoline ring fused to a bicyclic quinuclidine moiety, with a methoxy group at position 6 and a vinyl side chain at position 3 (Figure 1). This compound’s antimalarial mechanism involves inhibiting heme detoxification in Plasmodium parasites, similar to chloroquine . Beyond antimalarial use, it exhibits pharmacological activity at neuronal receptors (e.g., 5-HT₃ and nAChRs) and has been explored for COVID-19 treatment, though evidence remains inconclusive .
准备方法
合成路线和反应条件: 奎宁的全合成是有机化学中的一个重要里程碑。第一个立体选择性全合成是由 Gilbert Stork 在 2001 年实现的。 合成路线涉及多个步骤,包括形成奎宁毒素,然后通过一系列反应将其转化为奎宁 .
工业生产方法: 奎宁的工业生产主要涉及从金鸡纳树树皮中提取。树皮被收获、干燥,然后进行一系列提取和提纯过程以分离奎宁。 提取的奎宁随后被转化为各种盐,例如硫酸奎宁或盐酸奎宁,用于医药用途 .
化学反应分析
反应类型: 奎宁经历各种化学反应,包括氧化、还原和取代。 例如,它可以被氧化形成奎宁毒素,奎宁毒素可以进一步被还原以再生奎宁 .
常见试剂和条件:
氧化: 诸如次溴酸钠之类的试剂用于将奎宁氧化为奎宁毒素。
科学研究应用
Historical Context and Mechanism of Action
Quinine has been utilized for over 400 years as an antimalarial agent. It acts primarily as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite's food vacuole, ultimately resulting in its death. Despite its efficacy, this compound's use has declined due to the emergence of more effective and less toxic alternatives, such as artemisinin derivatives.
Antimalarial Applications
This compound remains crucial in treating severe malaria, especially in cases resistant to chloroquine. It is often administered intravenously in life-threatening situations.
Efficacy Data from Clinical Studies
A review of various studies highlights the effectiveness of this compound in different regions with varying resistance patterns:
Study Site | Year | Sample Size | Treatment Regimen | Cure Rate |
---|---|---|---|---|
Thailand | 1984-1985 | 66 children | This compound | 85% |
Cambodia | 1983 | 119 adults | Mefloquine + SP | 98% |
Equatorial Guinea | 1999 | 114 children | This compound | 94.5% |
Cameroon | 2005 | 30 children | This compound | 100% |
These studies illustrate that while this compound is effective, its cure rates can vary significantly based on geographic resistance patterns and treatment regimens .
Treatment of Muscle Cramps
This compound has been explored for its efficacy in treating nocturnal leg cramps. A notable study utilized an n-of-1 trial design involving patients suffering from muscle cramps:
- Participants: 13 patients aged around 75 years
- Method: Randomized crossover design with placebo
- Results: Three patients showed significant improvement with this compound (p < 0.05), while others noted non-significant benefits .
This study underscores this compound's potential role in managing muscle cramps despite its side effects.
Other Therapeutic Uses
Beyond its antimalarial properties, this compound has been investigated for several other applications:
- Antipyretic and Analgesic Effects: Historically used to reduce fever and relieve pain.
- Management of Babesiosis: Effective against the Babesia parasite.
- Potential Role in SARS-CoV-2 Prevention: Although trials were terminated, initial investigations suggested possible antiviral properties .
Adverse Effects and Safety Concerns
This compound is associated with several adverse effects, including:
- Cinchonism: Characterized by tinnitus, headache, and visual disturbances.
- Thrombocytopenia: Documented cases show a significant drop in platelet counts among patients treated with this compound .
- Kidney Injury Risk: Long-term exposure to this compound has been linked to an increased risk of acute kidney injury .
Case Study: this compound-Induced Thrombocytopenia
A randomized controlled trial involving children with severe malaria revealed that approximately 30% of patients treated with this compound experienced a significant drop in platelet count compared to only 10% in those treated with artesunate combination therapy (p = 0.02). Despite this adverse effect, no bleeding incidents were reported .
Case Study: Efficacy in Pregnancy
This compound continues to be a critical treatment option for pregnant women suffering from malaria, particularly during the first trimester when safer alternatives are not available .
作用机制
Quinine exerts its antimalarial effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of hemozoin, a toxic byproduct of hemoglobin digestion, leading to the accumulation of free heme, which is toxic to the parasite. This results in the death of the malaria parasite . Additionally, this compound affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
相似化合物的比较
Structural Analogs and Derivatives
Quinine belongs to the quinoline alkaloid family, sharing structural similarities with synthetic and natural derivatives (Table 1).
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Compound | Molecular Formula | Source/Origin | Key Structural Differences | Primary Use |
---|---|---|---|---|
This compound | C₂₀H₂₄N₂O₂ | Cinchona bark | Reference compound | Antimalarial, muscle cramps |
Chloroquine | C₁₈H₂₆ClN₃ | Synthetic (4-aminoquinoline) | Lacks quinuclidine ring; amino group at C4 | Antimalarial, autoimmune diseases |
Hydroxychloroquine | C₁₈H₂₆ClN₃O | Synthetic derivative of CQ | Hydroxyl group added to side chain | Similar to CQ, reduced toxicity |
Cinchonine | C₁₉H₂₂N₂O | Cinchona bark | Stereoisomer of this compound; altered substituents | Antimalarial research |
8-Hydroxyquinoline | C₉H₇NO | Synthetic | Simpler quinoline core with hydroxyl group | Antimicrobial, metal chelation |
Chloroquine (CQ) and hydroxychloroquine (HCQ), both 4-aminoquinolines, retain this compound’s quinoline core but lack the quinuclidine ring, reducing neurological side effects . Cinchonine, a stereoisomer, shows lower antimalarial potency due to altered stereochemistry .
Pharmacological Activity at Receptors
This compound’s receptor interactions differ markedly from analogs (Table 2).
Table 2: Receptor Pharmacology of this compound and Comparators
This compound’s 15-fold lower potency at 5-HT₃AB receptors versus 5-HT₃A highlights its receptor subtype selectivity, unlike chloroquine, which lacks this distinction . At nAChRs, this compound and quinidine exhibit similar IC₅₀ values (~1.7–4 µM), suggesting shared ion channel blockade mechanisms .
Therapeutic Efficacy in Malaria
Table 3: Clinical Outcomes in Severe Malaria: this compound vs. Artesunate
Parameter | This compound (n=56) | Artesunate (n=57) | P-value |
---|---|---|---|
Mortality | 22% | 12% | 0.22 |
Hypoglycemia Events | 28% | 10% | 0.03 |
Parasite Clearance | Slower | Faster | 0.019 |
This compound’s slower action and higher hypoglycemia risk limit its use in severe malaria compared to artemisinin derivatives.
Metabolic and Physicochemical Properties
- Metabolism : this compound undergoes hepatic oxidation to 3-hydroxythis compound and quinetine, unlike chloroquine, which is metabolized to desethylchloroquine .
- Polarity : Hydroxylated this compound derivatives (e.g., 2'-OH-quinine) exhibit higher polarity, evidenced by shorter RP-HPLC retention times than this compound .
- Fluorescence : this compound sulfate’s quantum yield (QY=2.63 × 10⁵) is used as a standard for calibrating carbon dots (QY=7.31% in MBC400-CDs) .
生物活性
Quinine, an alkaloid derived from the bark of the cinchona tree, has been historically recognized for its antimalarial properties. Its biological activity extends beyond malaria treatment, encompassing various pharmacological effects, including antimicrobial, analgesic, and potential therapeutic applications in muscle cramps and other conditions. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and relevant data tables.
This compound acts primarily as a blood schizonticide , targeting the Plasmodium species responsible for malaria. It inhibits heme polymerase, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial in treating chloroquine-resistant strains of Plasmodium falciparum . Additionally, this compound exhibits gametocytocidal activity against P. vivax and P. malariae, making it a versatile agent in malaria management.
Antimicrobial Properties
Recent studies have highlighted this compound's potential as an antimicrobial agent. For instance, a study demonstrated that this compound hydrochloride (Q-HCL) significantly enhances the effectiveness of antimicrobial blue light against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. When combined with blue light therapy, Q-HCL at concentrations as low as 0.125 mg/mL resulted in substantial bacterial inactivation (greater than 5-log reductions) .
Table 1: Antimicrobial Efficacy of this compound Hydrochloride
Bacterial Species | Q-HCL Concentration (mg/mL) | Log Reduction (CFU) | Statistical Significance |
---|---|---|---|
E. coli | 0.125 | >5 | P < 0.01 |
P. aeruginosa | 0.250 | >5 | P < 0.01 |
A. baumannii | 0.500 | >7 | P < 0.001 |
Case Study: Muscle Cramps
This compound has been evaluated for its efficacy in treating nocturnal leg cramps through an N-of-1 trial involving 13 patients aged around 75 years. The results indicated that three patients experienced significant benefits from this compound (P < 0.05), while six showed non-significant improvements . The trial underscored the variability in patient response to this compound therapy, suggesting that personalized assessments may be necessary for optimal treatment outcomes.
Table 2: Patient Response to this compound Treatment for Leg Cramps
Patient ID | Cramps Pre-Treatment | Cramps Post-Treatment | Statistical Significance |
---|---|---|---|
1 | Frequent | Rare | Not Significant |
2 | Frequent | Occasional | P < 0.05 |
3 | Frequent | Rare | P < 0.05 |
Adverse Effects and Toxicity
Despite its therapeutic benefits, this compound is associated with several adverse effects, including drug-induced thrombocytopenia (DIT) and nephrotic syndrome. A case report documented an instance where an elderly female developed nephrotic syndrome after taking this compound for leg cramps; her condition improved rapidly after discontinuation of the drug and initiation of corticosteroid therapy . This highlights the importance of monitoring patients for potential side effects during this compound treatment.
常见问题
Basic Research Questions
Q. What are the key pharmacological mechanisms of quinine’s antimalarial activity, and how can these be experimentally validated while controlling for confounding variables?
- Methodological Answer : Design in vitro and in vivo assays to isolate this compound’s effects on Plasmodium species. Use dose-response curves to quantify IC50 values in parasite viability assays while controlling for host cell interactions (e.g., erythrocyte lysis). Validate specificity via comparative studies with chloroquine-resistant strains and cytochrome P450 inhibitors to assess metabolic interference .
Q. How can researchers standardize this compound quantification in biological samples across diverse analytical platforms?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, validated against reference standards. Cross-calibrate instruments using spiked plasma samples and inter-laboratory comparisons to minimize variability. Include internal standards (e.g., deuterated this compound) to correct for matrix effects .
Q. What are the primary sources of variability in this compound efficacy reported across clinical trials, and how can these be addressed in meta-analyses?
- Methodological Answer : Conduct sensitivity analyses to identify confounders such as patient age, parasite load, and regional differences in drug resistance. Use random-effects models to account for heterogeneity and subgroup analyses to isolate factors like pharmacokinetic variability or adherence rates .
Advanced Research Questions
Q. How do molecular dynamics simulations clarify contradictions in this compound’s binding affinity to haemozoin versus proposed ion-channel targets?
- Methodological Answer : Perform in silico docking studies using crystal structures of haemozoin and neuronal ion channels (e.g., Kv1.3). Compare binding energies under physiological pH and ionic conditions. Validate predictions with mutagenesis experiments on key residues and electrophysiological recordings .
Q. What experimental frameworks best resolve conflicting data on this compound’s off-target effects on cardiac function?
- Methodological Answer : Use patch-clamp assays to measure this compound’s inhibition of hERG potassium channels in cardiomyocytes. Pair with ex vivo Langendorff heart models to assess QT prolongation. Apply machine learning to integrate multi-omics data (transcriptomics, metabolomics) and identify predictive biomarkers for cardiotoxicity .
Q. How can researchers design longitudinal studies to evaluate this compound’s role in antimalarial resistance evolution without compromising ethical standards?
- Methodological Answer : Implement adaptive trial designs with pre-specified endpoints for resistance monitoring (e.g., pfcrt mutations). Use combination therapies as active controls and Bayesian statistics to model resistance trajectories. Ensure ethical compliance via independent review boards and real-time data sharing with health agencies .
Q. Methodological Guidance for this compound Studies
Q. What statistical approaches are optimal for analyzing dose-dependent synergies between this compound and adjunct therapies (e.g., doxycycline)?
- Answer : Apply Chou-Talalay combination index (CI) analysis to in vitro data, using CompuSyn software. For clinical data, use factorial ANOVA to test interaction effects, adjusting for covariates like renal clearance rates. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers structure a PICO framework for this compound trials in pregnancy-associated malaria?
- Answer : Define:
- P : Pregnant women in malaria-endemic regions (trimester-stratified).
- I : this compound sulfate (oral/injection) at WHO-recommended doses.
- C : Artemether-lumefantrine or sulfadoxine-pyrimethamine.
- O : Parasite clearance time, maternal-fetal adverse events.
Incorporate FINER criteria to ensure feasibility and ethical alignment with prenatal care protocols .
Q. Data Interpretation and Reporting
Q. How can contradictory findings on this compound’s anti-inflammatory properties be reconciled in systematic reviews?
- Answer : Apply PRISMA guidelines with strict inclusion/exclusion criteria for study designs (e.g., animal vs. human models). Use meta-regression to explore covariates like this compound’s concentration-dependent biphasic effects on cytokine release. Highlight methodological disparities in in vitro stimulation protocols (e.g., LPS vs. TNF-α) .
Q. What protocols ensure reproducibility in this compound-loaded nanoparticle formulations for targeted delivery studies?
- Answer : Characterize nanoparticles using dynamic light scattering (DLS), TEM, and HPLC for drug encapsulation efficiency. Publish step-by-step synthesis protocols in supplemental materials, including batch-specific data on polydispersity indices. Validate in vivo targeting via fluorescence imaging and LC-MS/MS biodistribution assays .
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
Record name | Quinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinine [BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinine tannate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。